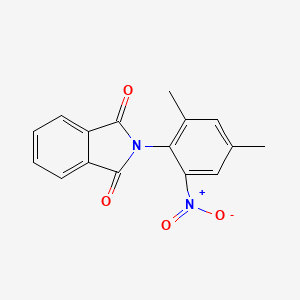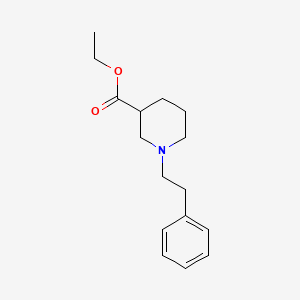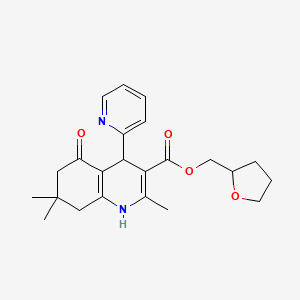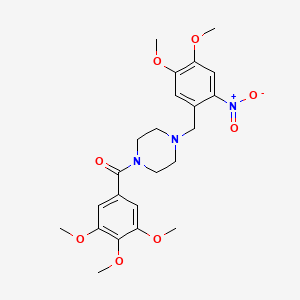![molecular formula C24H23ClN2O2 B4987510 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor of several protein kinases, including RAF kinase, VEGFR, and PDGFR.
Mécanisme D'action
BAY 43-9006 exerts its therapeutic effects by inhibiting several protein kinases involved in cell signaling pathways. The compound targets RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, BAY 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. The compound inhibits the phosphorylation of several proteins involved in cell signaling pathways, including MAPK/ERK, AKT, and mTOR. BAY 43-9006 also inhibits the production of several cytokines and growth factors involved in angiogenesis, including VEGF and PDGF. The compound has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAY 43-9006 is its specificity for several protein kinases involved in cancer cell signaling pathways. The compound has been shown to have a low toxicity profile and can be administered orally. One of the limitations of BAY 43-9006 is its potential to develop resistance in cancer cells. The compound has also been shown to have limited efficacy in some types of cancer.
Orientations Futures
There are several future directions for the research and development of BAY 43-9006. One direction is to develop new analogs of the compound with improved efficacy and specificity for cancer cells. Another direction is to investigate the potential of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. The compound could also be tested in clinical trials for the treatment of other types of cancer, such as lung cancer and breast cancer. Finally, the mechanism of action of BAY 43-9006 could be further elucidated to identify new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of BAY 43-9006 involves several steps, including the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-chlorobenzamide. The resulting 4-chlorobenzamide is then reacted with 3-nitroaniline to form 3-[(4-chlorobenzoyl)amino]phenyl]benzamide. Finally, 4-tert-butylbenzoyl chloride is added to the mixture to obtain 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases involved in cell signaling pathways. BAY 43-9006 has been tested in preclinical studies and clinical trials for the treatment of various types of cancer, including liver cancer, kidney cancer, and melanoma.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)18-11-7-16(8-12-18)22(28)26-20-5-4-6-21(15-20)27-23(29)17-9-13-19(25)14-10-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBTPYNJDYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)


![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)